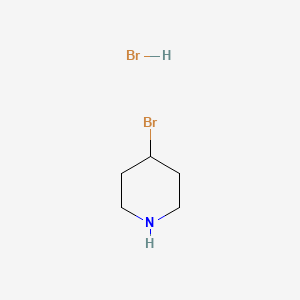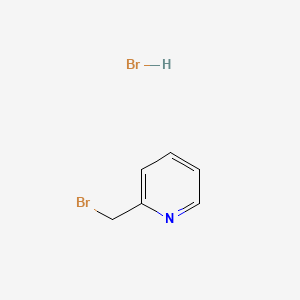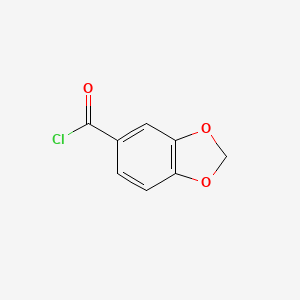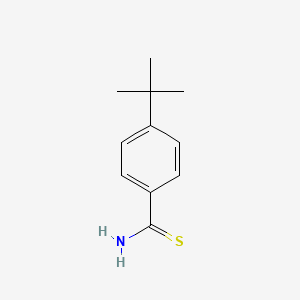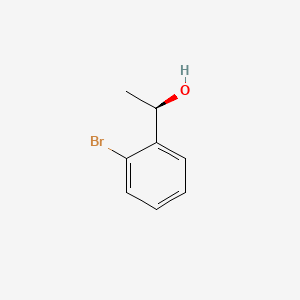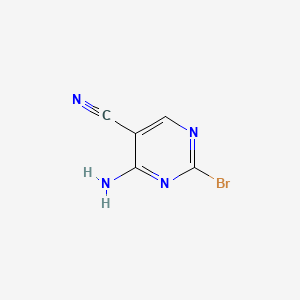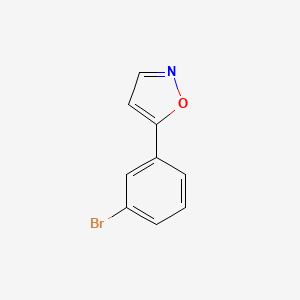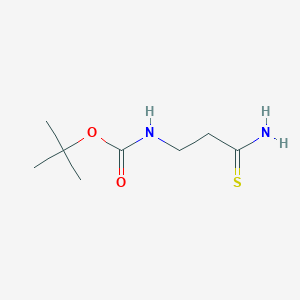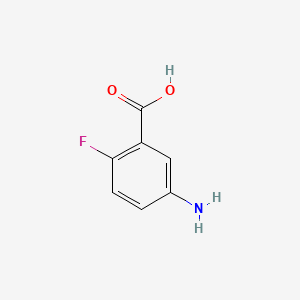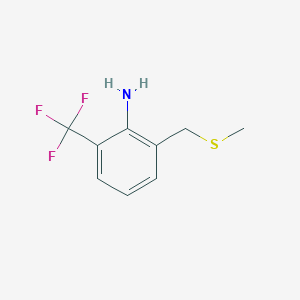![molecular formula C9H7ClO3 B1270855 Benzo[1,3]dioxol-5-yl-acetyl chloride CAS No. 6845-81-4](/img/structure/B1270855.png)
Benzo[1,3]dioxol-5-yl-acetyl chloride
概要
説明
Benzo[1,3]dioxol-5-yl-acetyl chloride, also known as 2-(Benzo[d][1,3]dioxol-5-yl)acetyl chloride, is a chemical compound with the molecular formula C9H7ClO3 . Its molecular weight is 198.60 g/mol .
Synthesis Analysis
The synthesis of Benzo[1,3]dioxol-5-yl-acetyl chloride involves several steps. For instance, one method involves reacting 5-bromo-benzo[1,3]dioxole with PdCl2, xantphos, Cs2CO3 in 1,4-dioxane at 130°C . Another method involves the reaction of (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-cyanoacryloyl chloride with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .Molecular Structure Analysis
The molecular structure of Benzo[1,3]dioxol-5-yl-acetyl chloride consists of a 1,3-benzodioxole ring system . The InChI string isInChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 . Chemical Reactions Analysis
Benzo[1,3]dioxol-5-yl-acetyl chloride can participate in various chemical reactions. For example, it can react with nucleophilic reagents containing nitrogen and sulfur to give new acryloyl amides, imides, thioesters, and heterocyclic systems .Physical And Chemical Properties Analysis
Benzo[1,3]dioxol-5-yl-acetyl chloride has a molecular weight of 198.60 g/mol . It has a topological polar surface area of 35.5 Ų . The compound has a complexity of 207 and does not contain any isotopic atoms .科学的研究の応用
Anticancer Applications
“Benzo[1,3]dioxol-5-yl-acetyl chloride” has been used in the synthesis of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been evaluated for their anticancer activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
COX Inhibitors
Compounds synthesized from “Benzo[1,3]dioxol-5-yl-acetyl chloride” have been evaluated as COX inhibitors . The most potent compound against the COX1 enzyme was 4f with IC50=0.725 µM . The compound 3b showed potent activity against both COX1 and COX2 with IC50=1.12 and 1.3 µM, respectively . Its selectivity ratio (0.862) was found to be better than Ketoprofen (0.196) . In contrast, compound 4d was the most selective with a COX1/COX2 ratio value of 1.809 in comparison with the Ketoprofen ratio .
Cytotoxic Agents
The synthesized compounds from “Benzo[1,3]dioxol-5-yl-acetyl chloride” have been evaluated for their cytotoxicity utilizing MTS assay against cervical carcinoma cells line (HeLa) . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at a higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM . This was tenfold more than its IC50 values of 2.36 and 2.73 µM against COX1 and COX2, respectively .
作用機序
Target of Action
Benzo[1,3]dioxol-5-yl-acetyl chloride has been found to have anticancer activity against various cancer cell lines . .
Mode of Action
It has been suggested that it may cause cell cycle arrest at the s phase and induce apoptosis in certain cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell cycle regulation and apoptosis .
Action Environment
Like all chemicals, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and light exposure .
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZGCXMAJSUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373429 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[1,3]dioxol-5-yl-acetyl chloride | |
CAS RN |
6845-81-4 | |
| Record name | Benzo[1,3]dioxol-5-yl-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



